molecular formula C14H21NO B11792558 (2-Ethylpiperidin-3-yl)(phenyl)methanol

(2-Ethylpiperidin-3-yl)(phenyl)methanol

Cat. No.: B11792558
M. Wt: 219.32 g/mol
InChI Key: HTUWJVPCNGAXBL-UHFFFAOYSA-N
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Description

(2-Ethylpiperidin-3-yl)(phenyl)methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylpiperidine with benzaldehyde under specific conditions. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and reduction are commonly employed in the production of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpiperidin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Ethylpiperidin-3-yl)(phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylpiperidin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

    Piperidine: A basic structure similar to (2-Ethylpiperidin-3-yl)(phenyl)methanol but without the ethyl and phenyl substituents.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(2-ethylpiperidin-3-yl)-phenylmethanol

InChI

InChI=1S/C14H21NO/c1-2-13-12(9-6-10-15-13)14(16)11-7-4-3-5-8-11/h3-5,7-8,12-16H,2,6,9-10H2,1H3

InChI Key

HTUWJVPCNGAXBL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCCN1)C(C2=CC=CC=C2)O

Origin of Product

United States

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